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Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)piperidine

Cat. No.: B1371956 Get Quote

An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals engaged with 3-(2-Methoxyphenoxy)piperidine. It

provides an in-depth exploration of its chemical identity, synthesis, and potential

pharmacological applications, with a focus on its relevance in central nervous system (CNS)

drug discovery.

Core Compound Identification and Properties
1.1 Chemical Identity

IUPAC Name: 3-(2-Methoxyphenoxy)piperidine

CAS Number: 902837-27-8[1]

Synonyms: Piperidine, 3-(2-methoxyphenoxy)-; 3-(2-methoxyphenyl)piperidine[1]

1.2 Physicochemical Properties

The fundamental physicochemical properties of 3-(2-Methoxyphenoxy)piperidine are

summarized below. These characteristics are crucial for its handling, formulation, and

interpretation of biological data.
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Property Value Source

Molecular Formula C₁₂H₁₇NO₂ [1]

Molecular Weight 207.27 g/mol [1]

InChI Key
QWVSMVKBNRCNFJ-

UHFFFAOYSA-N
[1]

Purity (Typical) ≥97% [1]

Rationale and Synthesis
The molecular architecture of 3-(2-Methoxyphenoxy)piperidine, featuring a piperidine ring

linked to a methoxy-substituted phenyl group via an ether linkage, is a privileged scaffold in

medicinal chemistry. Piperidine derivatives are integral to a wide range of CNS-active drugs

due to their ability to confer favorable pharmacokinetic properties and engage with various

neurotransmitter receptors.[2][3][4][5] The methoxyphenoxy moiety is also a common feature in

compounds targeting monoaminergic systems.

A logical and efficient synthetic approach to 3-(2-Methoxyphenoxy)piperidine involves the

formation of the aryl ether bond. The Ullmann condensation, a copper-catalyzed reaction

between an alcohol and an aryl halide, is a classic and reliable method for this transformation.

[6][7][8][9]

Synthetic Workflow Diagram
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Figure 1: Proposed Synthesis of 3-(2-Methoxyphenoxy)piperidine
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Caption: Proposed Synthesis of 3-(2-Methoxyphenoxy)piperidine.

Detailed Synthesis Protocol: Ullmann Condensation
This protocol describes the synthesis of 3-(2-Methoxyphenoxy)piperidine from 3-

hydroxypiperidine and 2-bromoanisole.

Materials:

N-Boc-3-hydroxypiperidine
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2-Bromoanisole

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃), finely ground

Anhydrous pyridine or N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for elution

Procedure:

Boc Protection (if starting with 3-hydroxypiperidine): The piperidine nitrogen is often

protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

This is a standard procedure readily found in organic chemistry literature.

Ullmann Condensation:

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-

hydroxypiperidine (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1

equiv).

Add anhydrous pyridine or DMF as the solvent.

Add 2-bromoanisole (1.2 equiv) to the mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the reaction mixture to reflux (typically 115-150 °C, depending on the solvent) and

stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Workup and Purification:

Cool the reaction mixture to room temperature and filter through a pad of celite to remove

inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-
methoxyphenoxy)piperidine.

Boc Deprotection:

Dissolve the purified N-Boc-3-(2-methoxyphenoxy)piperidine in dichloromethane

(DCM).

Add trifluoroacetic acid (TFA) (3-5 equiv) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is

complete (monitored by TLC).

Concentrate the mixture under reduced pressure.

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to

neutralize excess acid.

Dry the organic layer, concentrate, and purify if necessary to obtain the final product, 3-(2-
Methoxyphenoxy)piperidine.

Analytical Characterization
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The identity and purity of the synthesized 3-(2-Methoxyphenoxy)piperidine should be

confirmed using standard analytical techniques.

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR

signals would include those for the methoxy group, aromatic protons, and protons of the

piperidine ring.

Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z value for the

protonated molecule [M+H]⁺ would be approximately 208.13.

Potential Pharmacological Profile and Mechanism of
Action
The structural motifs of 3-(2-Methoxyphenoxy)piperidine suggest potential interactions with

key CNS targets. Many piperidine-based compounds exhibit activity as serotonin (5-HT) and

norepinephrine (NE) reuptake inhibitors, a primary mechanism for many antidepressant drugs.

[10][11] Additionally, the phenoxy-piperidine scaffold is found in ligands for sigma receptors,

particularly the sigma-1 receptor, which is implicated in neuroplasticity and mood regulation.[12]

[13][14]

Hypothesized Signaling Pathway
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Figure 2: Hypothesized Mechanism of Action
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Caption: Hypothesized Mechanism of Action for 3-(2-Methoxyphenoxy)piperidine.

Experimental Protocols for Biological Evaluation
To elucidate the pharmacological profile of 3-(2-Methoxyphenoxy)piperidine, a series of in

vitro and in vivo assays are recommended.

In Vitro Assays
4.1.1 Serotonin and Norepinephrine Reuptake Inhibition Assay
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This protocol measures the ability of the test compound to inhibit the reuptake of radiolabeled

serotonin and norepinephrine into synaptosomes or cells expressing the respective

transporters.[15][16]

Materials:

[³H]Serotonin and [³H]Norepinephrine

Rat brain synaptosomes or a cell line expressing human SERT and NET (e.g., SK-N-

BE(2)C cells for NET)[15]

Krebs-Ringer-HEPES (KRH) buffer

Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)

Scintillation vials and fluid

Microplate harvester and scintillation counter

Procedure:

Prepare serial dilutions of 3-(2-Methoxyphenoxy)piperidine and reference compounds in

KRH buffer.

In a 96-well plate, add the cell suspension or synaptosomes.

Add the test compound dilutions and incubate for a short period (e.g., 15 minutes) at 37°C.

Initiate the reuptake by adding [³H]Serotonin or [³H]Norepinephrine at a concentration

close to its Kₘ value.

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester,

followed by washing with ice-cold buffer.

Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific

uptake).

4.1.2 Sigma-1 Receptor Binding Assay

This competitive binding assay determines the affinity of the test compound for the sigma-1

receptor.[12][17]

Materials:

--INVALID-LINK---Pentazocine (a selective sigma-1 receptor radioligand)[17]

Membrane preparations from cells or tissues rich in sigma-1 receptors (e.g., guinea pig

brain)

Binding buffer (e.g., Tris-HCl)

Haloperidol (for determining non-specific binding)

Procedure:

Prepare serial dilutions of 3-(2-Methoxyphenoxy)piperidine.

In assay tubes, combine the membrane preparation, --INVALID-LINK---Pentazocine, and

either buffer, the test compound, or a high concentration of haloperidol.

Incubate at room temperature for a specified time (e.g., 120 minutes).[18]

Terminate the binding by rapid filtration.

Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters.

Calculate the Kᵢ value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff

equation.

In Vivo Assays for Antidepressant-Like Activity
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These behavioral models are widely used as predictive screens for antidepressant efficacy.[19]

[20][21][22]

4.2.1 Forced Swim Test (FST)

Apparatus: A transparent cylinder filled with water (23-25 °C).

Procedure:

Administer 3-(2-Methoxyphenoxy)piperidine, vehicle, or a positive control (e.g.,

Imipramine) to mice via an appropriate route (e.g., intraperitoneal injection).

After a set pretreatment time (e.g., 30-60 minutes), place each mouse individually into the

swim cylinder for a 6-minute session.

Record the session and score the duration of immobility during the last 4 minutes of the

test.

A significant reduction in immobility time compared to the vehicle group suggests an

antidepressant-like effect.

4.2.2 Tail Suspension Test (TST)

Apparatus: A suspension bar or box from which mice can hang by their tails.

Procedure:

Administer the test compound, vehicle, or positive control as in the FST.

After the pretreatment period, suspend each mouse by its tail using adhesive tape.

Record the 6-minute session and measure the total time spent immobile.

A decrease in immobility time is indicative of potential antidepressant activity.[20]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Preclinical_Evaluation_of_Antidepressant_Agent_5_in_Mouse_Models.pdf
https://biomedpharmajournal.org/vol10no1/evaluation-of-antidepressant-activity-of-ethanolic-extract-of-alangium-salvifolium-leaves-in-swiss-albino-mice/
https://www.mdpi.com/2076-3425/13/3/523
https://discovery.researcher.life/article/using-the-rat-forced-swim-test-to-assess-antidepressant-like-activity-in-rodents/2269b23c6b7f30a88a3fc921922b6ae5?page=3
https://www.benchchem.com/product/b1371956?utm_src=pdf-body
https://biomedpharmajournal.org/vol10no1/evaluation-of-antidepressant-activity-of-ethanolic-extract-of-alangium-salvifolium-leaves-in-swiss-albino-mice/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-(2-Methoxyphenoxy)piperidine is a compound of significant interest for CNS research,

embodying a structural framework common to many pharmacologically active agents. Its

synthesis is achievable through established organic chemistry reactions, and its potential to

modulate monoaminergic and sigma receptor systems makes it a compelling candidate for

investigation in the context of depression, anxiety, and other neurological disorders. The

protocols and information provided in this guide offer a robust framework for the synthesis,

characterization, and comprehensive biological evaluation of this promising research molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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